tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate
Description
tert-Butyl 4-cyano-4-(4-(methylthio)phenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a cyano group and a 4-(methylthio)phenyl substituent at the 4-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group. This structure is pivotal in medicinal chemistry, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where the methylthio group may enhance lipophilicity and modulate target binding .
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(4-methylsulfanylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-17(2,3)22-16(21)20-11-9-18(13-19,10-12-20)14-5-7-15(23-4)8-6-14/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGHQBBMDWMLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-(methylthio)benzaldehyde with piperidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with tert-butyl cyanoacetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s structure enables participation in diverse reactions, driven by its functional groups:
Boc Deprotection
The tert-butyl carbamate group is selectively removed under acidic conditions to yield the free piperidine amine.
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Reaction :
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Applications : Facilitates further functionalization of the piperidine nitrogen for drug intermediate synthesis .
Cyano Group Transformations
The cyano group undergoes hydrolysis or nucleophilic addition:
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Acidic Hydrolysis :
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Basic Hydrolysis :
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Grignard Addition :
Methylthio (–SMe) Oxidation
The methylthio group oxidizes to sulfoxide or sulfone, altering electronic properties:
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Reagents :
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Impact : Enhances polarity and potential hydrogen-bonding capacity.
Piperidine Ring Modifications
The piperidine nitrogen and ring structure enable further derivatization:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated piperidine |
| Acylation | Acetyl chloride, Et₃N | N-acetyl piperidine |
| Ring-Opening | Strong acids (H₂SO₄) | Linear amine derivatives |
Stability and Storage
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological significance of this compound as follows:
- Antimycobacterial Activity : Research indicates that derivatives of piperidine compounds, including tert-butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate, exhibit potent activity against Mycobacterium tuberculosis. Inhibitory concentrations (IC50) were found to be in the range of 13–22 μM .
- Structure-Activity Relationship (SAR) : The presence of the cyano and methylthio groups significantly influences the compound's pharmacokinetic properties and enhances its binding affinity to target enzymes involved in bacterial metabolism .
Applications in Drug Development
The compound's unique structure makes it a valuable scaffold in drug development:
- Lead Compound for Antitubercular Drugs : Its effectiveness against M. tuberculosis positions it as a promising lead for developing new antitubercular agents.
- Potential in Neurological Disorders : Piperidine derivatives are known for their neuroactive properties; thus, this compound may have implications in treating neurological disorders due to its ability to cross the blood-brain barrier.
- Cancer Research : Some studies suggest that modifications of piperidine compounds can lead to effective anticancer agents, warranting further investigation into this compound's potential in oncology .
Case Study 1: Antimycobacterial Efficacy
A study evaluated several piperidine derivatives for their ability to inhibit MenA enzyme activity in M. tuberculosis. The tested compounds demonstrated improved potency and pharmacokinetic profiles compared to existing treatments, underscoring the relevance of this compound as a candidate for further development .
Case Study 2: Neuroactive Properties
In another investigation into piperidine derivatives, researchers found that certain modifications led to increased neuroactivity. This suggests that similar structural features in this compound could yield significant neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, properties, and applications:
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl Analog : The CF₃ group () imparts strong electron-withdrawing effects, increasing resistance to oxidative metabolism. This enhances bioavailability in CNS-targeting drugs compared to the methylthio group, which offers moderate electron-withdrawing capacity via sulfur’s polarizability .
- Hydroxymethyl Analog : The -CH₂OH group () significantly increases hydrophilicity, making it suitable for aqueous formulations. This contrasts with the target compound’s methylthio group, which improves membrane permeability but may limit solubility .
Sulfur-Containing vs. Oxygen-Linked Substituents
- The methylthio group in the target compound provides a balance of lipophilicity and mild polarity, favoring interactions with hydrophobic enzyme pockets (e.g., kinases) .
Steric and Conformational Effects
- The ethylphenyl analog () has a smaller substituent than the methylthio group, reducing steric hindrance and allowing greater conformational flexibility. This may improve binding to flexible receptor sites .
Biological Activity
tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article summarizes the biological properties, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : tert-butyl 4-cyano-4-(4-(methylthio)phenyl)piperidine-1-carboxylate
- Molecular Formula : C18H24N2O2S
- Molecular Weight : 336.46 g/mol
- CAS Number : 929302-00-1
- Physical State : Powder, typically stored at room temperature with a purity of over 95% .
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its pharmacological effects.
Research indicates that this compound may act as a modulator of specific biological pathways, particularly those involved in metabolic regulation and receptor activation:
- GPR119 Agonism : Similar compounds have shown potential as GPR119 agonists, which are implicated in glucose metabolism and insulin secretion. The activation of GPR119 is associated with increased GLP-1 levels, making it a target for Type 2 diabetes treatment .
- cGMP Activation : Some derivatives have been evaluated for their ability to activate cyclic GMP (cGMP), suggesting a role in vasodilation and smooth muscle relaxation .
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Insulin Regulation : Compounds with similar structures have been shown to enhance insulin secretion in pancreatic cells, indicating potential use in diabetes management.
- Cytotoxicity Assessments : Evaluations on cell lines have revealed that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Studies
Several studies have investigated the pharmacological effects of related compounds, providing insights into the biological activity of this compound:
Q & A
Q. What are the recommended safety protocols for handling tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use closed-toe shoes and avoid skin contact .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks due to uncharacterized vapor pressure .
- Waste Disposal: Segregate chemical waste and use certified biohazard disposal services to prevent environmental contamination .
- Emergency Measures: For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup unless specified .
Q. How is this compound synthesized, and what purification methods are effective?
Methodological Answer:
- Synthetic Route:
- Intermediate Formation: React 4-(methylthio)benzaldehyde with cyanoacetamide under basic conditions to form the cyano-substituted intermediate.
- Piperidine Ring Construction: Use tert-butyl carbamate to protect the piperidine nitrogen, followed by cyclization under reflux with a catalyst (e.g., Pd/C) .
- Purification: Employ silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to isolate the product. Confirm purity via TLC (Rf ~0.5) .
Q. What storage conditions ensure the stability of this compound?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent degradation .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the tert-butyl carbamate group .
- Light Sensitivity: Protect from UV exposure by using amber glassware or light-resistant packaging .
Q. What initial characterization techniques are used to confirm the identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify aromatic protons (δ 7.2–7.4 ppm) and tert-butyl groups (δ 1.4 ppm).
- 13C NMR: Confirm the cyano group (δ ~120 ppm) and carbonyl resonance (δ ~155 ppm) .
- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]+ at m/z 345.2 (calculated for C₁₈H₂₄N₂O₂S) .
Q. How should researchers mitigate risks given the lack of acute toxicity data?
Methodological Answer:
- Tiered Testing: Start with in vitro assays (e.g., Ames test for mutagenicity) before progressing to cell viability assays (e.g., MTT on HepG2 cells) .
- Exposure Limits: Apply ALARA (As Low As Reasonably Achievable) principles, using microgram-scale reactions initially .
Advanced Questions
Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemistry at the piperidine ring using single crystals grown via vapor diffusion (solvent: dichloromethane/hexane) .
- High-Resolution Mass Spectrometry (HRMS): Confirm exact mass (e.g., 344.1543 for C₁₈H₂₄N₂O₂S) to distinguish from isomers .
- IR Spectroscopy: Detect S–C stretching (~700 cm⁻¹) and nitrile absorption (~2250 cm⁻¹) to validate functional groups .
Q. How can researchers address contradictions in reported bioactivity data?
Methodological Answer:
- Dose-Response Studies: Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
- Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)₂, PdCl₂, and Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling steps .
- Solvent Optimization: Compare DMF, THF, and toluene for solubility and reaction efficiency. Toluene at 80°C typically improves yields by 15–20% .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2 hours while maintaining >90% yield .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
Methodological Answer:
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Validate with MD simulations (GROMACS) to assess stability .
- QSAR Modeling: Train models on PubChem datasets to predict logP (2.8) and solubility (LogS –3.2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
